molecular formula C10H9ClFNO B1455050 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one CAS No. 60610-98-2

4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one

Cat. No.: B1455050
CAS No.: 60610-98-2
M. Wt: 213.63 g/mol
InChI Key: BEYHRDFBLQUXIG-UHFFFAOYSA-N
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Description

“4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C10H9ClFNO . It belongs to the class of organic compounds known as pyrrolidines . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is non-planar due to sp3 hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 213.64 . It has a high GI absorption and is BBB permeant . Its lipophilicity is represented by a consensus Log Po/w of 2.29 . It is soluble in water with a Log S (ESOL) of -2.51 .

Scientific Research Applications

Chemical Synthesis and Characterization

4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one, a compound with potential relevance in various scientific fields, has been a subject of synthesis and characterization studies. Researchers have developed methods for synthesizing related heterocyclic compounds, examining their structural properties, and exploring their reactivity. For instance, a study by Murthy et al. (2017) synthesized and characterized a similar compound, focusing on its potential in non-linear optics due to its hyperpolarizability and analyzing its molecular stability and electronic properties through NBO analysis, DFT calculations, and MD simulations (Murthy et al., 2017). This research highlights the compound's potential applications in materials science, particularly in the development of new materials for optical applications.

Drug Discovery and Molecular Docking

The compound's derivatives have been explored for their potential in drug discovery, with studies focusing on their interaction with biological targets. For example, Venkateshan et al. (2019) performed molecular docking studies on pyridine derivatives, including structures related to this compound, to evaluate their potential as inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT), a target for cancer therapy (Venkateshan et al., 2019). This work underscores the importance of such compounds in the search for new therapeutic agents.

Organic Catalysis

Research into the application of related fluorinated compounds in organic catalysis has been reported. Gilmour and colleagues studied the use of a fluorinated organocatalyst derived from a structurally similar pyrrolidine, demonstrating its efficacy in asymmetric synthesis (Sparr et al., 2009). This research opens avenues for the development of new catalysts for synthetic organic chemistry, leveraging the unique properties conferred by the fluorinated substituents.

Material Science and Polymer Development

The exploration of related compounds in the development of polymers with high thermal stability, organosolubility, and hydrophobicity has been documented. Huang et al. (2017) synthesized polyimides using a diamine monomer closely related to this compound, highlighting the resulting polymers' desirable properties for industrial applications (Huang et al., 2017). Such studies indicate the potential of these compounds in the creation of new materials for electronics, coatings, and other high-performance applications.

Safety and Hazards

The safety information for “4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one” indicates that it has a signal word of "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Pyrrolidine compounds, including “4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one”, have potential for future research and development in drug discovery . The ability to efficiently explore the pharmacophore space due to sp3 hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring make these compounds attractive for medicinal chemists .

Biochemical Analysis

Biochemical Properties

4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, specifically CYP1A2, which it inhibits . This interaction can affect the metabolism of other compounds processed by this enzyme. Additionally, this compound has shown binding affinity to certain receptor proteins, influencing their activity and downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involving nuclear hormone receptors such as the retinoic acid-related orphan receptor γ (RORγt) . This interaction can lead to changes in gene expression and cellular metabolism, affecting cell function and potentially leading to therapeutic effects in conditions like autoimmune diseases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of CYP1A2, preventing the enzyme from metabolizing its substrates . Additionally, its binding to receptor proteins can either inhibit or activate these proteins, leading to changes in gene expression and cellular responses . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of enzyme activity and modulation of gene expression observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit CYP1A2 without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and adverse impacts on cellular metabolism have been reported . These findings underscore the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . It inhibits CYP1A2, affecting the metabolic flux of substrates processed by this enzyme. This inhibition can lead to altered levels of metabolites and potential drug-drug interactions . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins . Its lipophilic nature allows it to cross cell membranes easily, leading to its accumulation in lipid-rich tissues . This distribution pattern can influence its pharmacokinetics and overall efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is facilitated by its lipophilic properties and potential targeting signals that direct it to specific cellular compartments . These interactions within the endoplasmic reticulum are critical for its biochemical activity and effects on cellular function.

Properties

IUPAC Name

4-(2-chloro-6-fluorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFNO/c11-7-2-1-3-8(12)10(7)6-4-9(14)13-5-6/h1-3,6H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYHRDFBLQUXIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743498
Record name 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60610-98-2
Record name 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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